molecular formula C9H13ClN2O B13558701 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole

Cat. No.: B13558701
M. Wt: 200.66 g/mol
InChI Key: BUXYPCSGPLIJKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole (CAS 2137800-77-0) is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.67 . It features a pyrazole heterocycle, a scaffold recognized as pharmacologically significant and present in numerous therapeutic agents due to its diverse biological activities . The presence of a reactive chloromethyl group on the pyrazole core makes this compound a versatile synthetic intermediate, or synthon, suitable for further chemical modifications. It can serve as a precursor in the synthesis of other valuable compounds, such as (5-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methanamine, via functional group transformation . Pyrazole derivatives are extensively studied in medicinal chemistry for their wide range of pharmacological properties, which can include anti-inflammatory, antibacterial, antifungal, anticancer, and antidepressant activities . As a substituted pyrazole, this compound holds particular value for researchers in organic synthesis and drug discovery, where it can be used to build more complex molecules for screening and development. The product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

4-(chloromethyl)-5-(oxan-4-yl)-1H-pyrazole

InChI

InChI=1S/C9H13ClN2O/c10-5-8-6-11-12-9(8)7-1-3-13-4-2-7/h6-7H,1-5H2,(H,11,12)

InChI Key

BUXYPCSGPLIJKC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C=NN2)CCl

Origin of Product

United States

Preparation Methods

Preparation of the Pyrazole Intermediate

  • Starting Materials:

    • 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester
    • 4-bromo-2-chlorobenzonitrile
  • Reaction Conditions:

    • Catalyst: Bis(triphenylphosphine)palladium(II) chloride
    • Base: Sodium carbonate
    • Solvent: THF-water mixture
    • Temperature: ~80°C
    • Duration: 16 hours
    • Atmosphere: Inert (argon or nitrogen)
  • Procedure:

    • The boronic ester reacts with the aryl halide in a Suzuki-Miyaura coupling to form a biaryl pyrazole derivative with tetrahydropyran substituent.
    • Post-reaction, the mixture is filtered, and solvents are evaporated under reduced pressure.
    • The crude product is purified via crystallization or chromatography.

Conversion to Chloromethyl Derivative

  • Chloromethylation Step:

    • The pyrazole derivative undergoes chloromethylation using reagents such as chloromethyl methyl ether or paraformaldehyde with hydrochloric acid under controlled conditions.
    • Alternatively, direct chloromethylation can be achieved using formaldehyde and hydrogen chloride in the presence of catalysts like zinc chloride.
  • Reaction Conditions:

    • Solvent: Dichloromethane or acetonitrile
    • Temperature: 0–25°C
    • Reagents: Formaldehyde, HCl, or chloromethylating agents
    • Duration: 2–6 hours
  • Outcome:

    • Introduction of the chloromethyl group at the 4-position of the pyrazole ring yields the target compound.

Alternative Route: Sequential Functionalization

An alternative approach involves initial synthesis of the pyrazole core, followed by selective chloromethylation at the desired position.

Pyrazole Core Synthesis

  • Method:
    • Condensation of hydrazines with β-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring.
    • The tetrahydro-2H-pyran-4-yl group can be introduced via nucleophilic substitution or via a protected intermediate.

Chloromethylation

  • Reagents:
    • Formaldehyde and hydrochloric acid or chloromethyl methyl ether
  • Reaction Conditions:
    • Mild temperature (0–25°C)
    • Reaction time: 2–4 hours
  • Notes:
    • Regioselectivity can be controlled by protecting groups or directing groups on the pyrazole ring.

Key Experimental Data and Reaction Parameters

Parameter Details Reference/Source
Catalyst Bis(triphenylphosphine)palladium(II) chloride
Base Sodium carbonate
Solvent THF-water mixture
Temperature 80°C
Reaction Time 16 hours
Yield Typically 65–80%
Chloromethylation Reagents Formaldehyde + HCl or chloromethyl methyl ether
Reaction Temperature 0–25°C
Duration 2–6 hours

Notes on Optimization and Purification

  • Catalyst Loading: The amount of palladium catalyst can be minimized to reduce cost, with effective reactions observed at 0.5–2 mol% palladium.
  • Solvent Choice: Acetonitrile-water systems facilitate phase separation, simplifying purification.
  • Isolation: Precipitation by cooling and filtration yields high-purity intermediates.
  • Yield Enhancement: Use of phase transfer catalysts like tetrabutylammonium bromide (TBAB) can improve coupling efficiency.

Summary of the Synthetic Strategy

Step Reaction Type Key Reagents Conditions Outcome
1 Suzuki-Miyaura coupling Boronic ester + aryl halide 80°C, inert atmosphere Pyrazole-aryl intermediate
2 Chloromethylation Formaldehyde + HCl 0–25°C Chloromethylated pyrazole

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles like amines, thiols, and alcohols are frequently employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their function. The pyrazole ring may interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally related pyrazole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position) Molecular Weight Key Properties/Applications References
4-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole -ClCH2 (C4), -tetrahydro-2H-pyran-4-yl (C5) 214.65* Potential enzyme inhibition; synthetic versatility
4-(Chloromethyl)-5-(trifluoromethyl)-1H-pyrazole -ClCH2 (C4), -CF3 (C5) 184.55 High lipophilicity; electron-withdrawing effects
5-(Chloromethyl)-1-(3-fluorophenyl)-1H-pyrazole -ClCH2 (C5), -3-F-C6H4 (N1) 214.65 Positional isomerism; aromatic interactions
4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole -ClCH2 (C4), -OCHF2 (C5), -CF3 (C3), -CH3 (N1) 314.56 Multi-electron-withdrawing groups; herbicide impurity
3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole -I (C3), -CH3 (C5), -tetrahydro-2H-pyran-4-yl (N1) 308.60 Halogenated analog; bulky N1 substituent

*Calculated based on formula C8H11ClN2O (assuming molecular formula).

Key Observations

Substituent Position and Reactivity :

  • The target compound’s chloromethyl group at C4 contrasts with C5 -chloromethyl analogs (e.g., CAS 2172545-68-3 ). Positional differences influence electronic distribution and steric accessibility, affecting reactivity in cross-coupling or substitution reactions.

Electronic Effects :

  • The tetrahydro-2H-pyran-4-yl group is less electron-withdrawing than trifluoromethyl (CF3) in ’s compound . This may enhance solubility in polar solvents and improve pharmacokinetic profiles in drug design.

Biological Activity :

  • Bulky substituents like tetrahydro-2H-pyran-4-yl (target compound) or 3-fluorophenyl () can enhance target binding via van der Waals interactions or π-stacking, respectively. For example, tetrahydro-2H-pyran derivatives are common in kinase inhibitors due to their ability to occupy hydrophobic pockets .

Synthetic Utility :

  • The chloromethyl group in the target compound allows for post-synthetic modifications, similar to derivatives in and , where such groups are replaced with amines or thiols .

Physicochemical Properties :

  • Compounds with trifluoromethyl or difluoromethoxy groups () exhibit higher lipophilicity (logP), which may limit aqueous solubility but improve membrane permeability .

Research Findings

  • Medicinal Chemistry : Pyrazole derivatives with tetrahydro-2H-pyran substituents (e.g., compound 16-1 in ) are explored as intermediates in DHODH inhibitors, leveraging their ability to modulate enzyme active sites .
  • Material Science : Tetrazole-containing pyrazoles () act as ligands in MOFs, but the target compound’s chloromethyl group could enable covalent bonding to polymers or surfaces .

Biological Activity

4-(Chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H12ClN3O
Molecular Weight229.67 g/mol
AppearanceWhite to light yellow powder
Melting Point113.0 - 117.0 °C
Boiling PointPredicted: 413.8 ± 35.0 °C
Density1.16 g/cm³

Research indicates that 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole acts on various biological pathways, particularly as a selective modulator of the androgen receptor (AR). This property positions it as a potential therapeutic agent in conditions like prostate cancer and other androgen-dependent diseases .

Anticancer Activity

Several studies have reported the anticancer properties of pyrazole derivatives, including the compound . For instance, a study demonstrated that compounds similar to 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole exhibited significant cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and PC-3 (prostate cancer) with IC50 values ranging from 6.43 μM to 9.83 μM . These values indicate a promising potential for further development as anticancer agents.

Antimicrobial Activity

The compound also shows antimicrobial properties, with studies indicating its effectiveness against several pathogenic bacteria. The minimum inhibitory concentrations (MICs) were notably lower than those of standard antibiotics like ciprofloxacin and tetracycline, suggesting strong antibacterial activity .

Anti-inflammatory Effects

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects by inhibiting the secretion of pro-inflammatory cytokines and mediators in various models of inflammation. This aspect is crucial for developing treatments for inflammatory diseases .

Case Study 1: Prostate Cancer Treatment

In a controlled study involving prostate cancer cell lines, the compound was assessed for its ability to inhibit cell proliferation. Results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, supporting its potential use as an androgen receptor modulator in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrazole derivatives, including 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole against common pathogens. The results indicated that this compound had superior activity compared to traditional antibiotics, making it a candidate for further investigation in drug development focused on resistant bacterial strains .

Q & A

Q. What are the common synthetic routes for 4-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with β-keto esters or ketones, followed by functionalization of the pyrazole core. Key steps include:

  • Vilsmeier–Haack reaction for introducing aldehyde groups to pyrazole intermediates, requiring precise temperature control (80–100°C) and solvents like DMF or POCl₃ .
  • Nucleophilic substitution to install the chloromethyl group, optimized using polar aprotic solvents (e.g., acetonitrile) and bases like K₂CO₃ to minimize hydrolysis .
  • Solvent selection (e.g., ethanol or DMF/water mixtures) and catalyst use (e.g., Pd or Cu for cross-coupling) are critical for yield optimization and by-product reduction .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • X-ray crystallography provides unambiguous confirmation of the 3D structure, including substituent orientation and hydrogen bonding patterns. For example, pyrazole derivatives with chloromethyl groups often exhibit C–Cl bond lengths of ~1.79 Å .
  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substitution patterns (e.g., pyran ring integration at δ 3.5–4.5 ppm for oxy-methylene protons) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in crowded regions.
  • IR spectroscopy detects functional groups (e.g., C–Cl stretch at ~650 cm⁻¹) .

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The chloromethyl group acts as a reactive handle for further derivatization:

  • SN2 mechanisms dominate due to the primary alkyl chloride structure, enabling reactions with amines, thiols, or alkoxides.
  • Leaving group ability is enhanced by electron-withdrawing pyrazole and pyran substituents, which polarize the C–Cl bond.
  • Reaction optimization : Use non-polar solvents (e.g., THF) and mild bases (e.g., Et₃N) to suppress elimination side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the bioactivity of this compound across different assay systems?

Methodological Answer:

  • Assay validation : Replicate experiments in orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) to confirm target engagement .
  • Control experiments : Test for off-target effects using structural analogs lacking the chloromethyl group .
  • Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies caused by compound aggregation .

Q. What computational strategies are employed to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina, Glide) : Models interactions between the pyrazole core and enzyme active sites, prioritizing hydrophobic contacts with the tetrahydro-2H-pyran moiety .
  • Molecular dynamics (MD) simulations : Assess stability of ligand–target complexes over 100+ ns trajectories, focusing on chloromethyl group flexibility .
  • QSAR models : Correlate substituent electronegativity (e.g., Cl vs. other halogens) with activity trends .

Q. How to optimize the synthetic yield of this compound while minimizing by-products from the chloromethyl group’s reactivity?

Methodological Answer:

  • Protecting group strategies : Temporarily mask the chloromethyl group with tert-butyldimethylsilyl (TBS) during pyrazole ring formation .
  • Purification techniques : Use gradient flash chromatography (hexane/EtOAc) or recrystallization (ethanol/water) to isolate the target compound from hydrolyzed by-products .
  • Reaction monitoring : Employ LC-MS or TLC to terminate reactions at >90% conversion, avoiding overexposure to moisture .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.